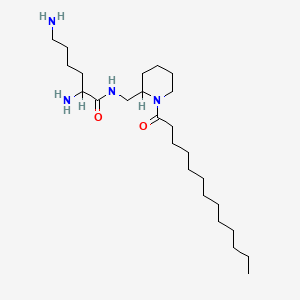

2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide

Overview

Description

2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide, commonly referred to as NPC 15437, is a synthetic protein kinase C (PKC) inhibitor first described in the early 1990s. Its structure comprises a hexanamide backbone with a piperidinylmethyl group and a lipophilic oxotridecyl chain (C13) at the regulatory domain . NPC 15437 selectively inhibits PKC by competing with activators like phorbol esters at the C1 regulatory domain, with an IC50 of 19–23 µM for PKC inhibition.

Preparation Methods

The synthesis of NPC 15437 involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of the hexanamide backbone and the attachment of the piperidinyl and tridecyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and polyethylene glycol, as well as surfactants like Tween 80 . The final product is obtained as a dihydrochloride hydrate, which is then purified to achieve a purity of over 98% .

Chemical Reactions Analysis

NPC 15437 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Cancer Therapeutics

NPC 15437 has been investigated for its anticancer properties, particularly its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : By selectively inhibiting PKC, NPC 15437 disrupts signaling pathways that promote cancer cell proliferation. Studies have demonstrated that it can reduce the viability of cancer cells in vitro, with IC50 values indicating significant cytotoxicity against specific cancer types.

- Case Study : In a study evaluating the effects of NPC 15437 on human breast cancer cell lines (MCF-7), researchers observed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxicity observed |

| HCT-116 | 12 | Induction of apoptosis |

Modulation of Drug Resistance

NPC 15437 has also been studied for its role in modulating drug resistance mechanisms in cancer therapy.

- P-glycoprotein Interaction : Research indicates that NPC 15437 can inhibit P-glycoprotein-mediated efflux of chemotherapeutic agents, potentially enhancing the efficacy of concurrent treatments . This property is particularly relevant in overcoming multidrug resistance in cancer therapies.

| Drug | Resistance Modulation | Outcome |

|---|---|---|

| Doxorubicin | Inhibition of efflux | Increased intracellular concentration |

| Paclitaxel | Enhanced sensitivity | Improved therapeutic response |

Neuroprotective Effects

Emerging studies suggest that NPC 15437 may have neuroprotective properties due to its influence on PKC signaling pathways involved in neurodegenerative diseases.

- Research Findings : In models of neurodegeneration, NPC 15437 has been shown to mitigate neuronal cell death and improve cognitive function by modulating PKC activity .

Summary of Biological Activities

Mechanism of Action

NPC 15437 exerts its effects by selectively inhibiting protein kinase C. It binds to the regulatory domain of the enzyme, specifically interacting with the C1 domain. This interaction prevents the activation of protein kinase C by phorbol esters and phosphatidylserine, thereby inhibiting the enzyme’s activity . The compound is also reported to modulate P-glycoprotein, which plays a role in drug transport and resistance .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Mechanism : Competes with phorbol esters and phosphatidylserine for binding to PKC’s regulatory domain, acting as a mixed-type inhibitor with respect to calcium .

- Cellular Activity : Inhibits phorbol ester-induced phosphorylation of a 47-kDa protein in human platelets, confirming cell permeability .

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs

NPC 15437 shares a 2,6-diaminohexanamide core with other compounds but differs in substituents, leading to divergent biological activities.

Structural Insights :

- Both compounds share the 2,6-diaminohexanamide backbone, but NPC 15437’s lipophilic oxotridecyl-piperidinyl group enables PKC regulatory domain interaction, whereas Lisdexamfetamine’s phenylethyl group facilitates prodrug conversion to amphetamine .

Functional Comparison with Other PKC Inhibitors

NPC 15437 is distinct from other PKC inhibitors in mechanism and selectivity:

| Property | NPC 15437 | ATP-Competitive Inhibitors (e.g., Staurosporine) | Phorbol Esters (e.g., PMA) |

|---|---|---|---|

| Binding Site | Regulatory domain (C1) | Catalytic domain (ATP-binding pocket) | Regulatory domain (activators) |

| Selectivity | No effect on PKA/CaMK at 300 µM | Broad-spectrum kinase inhibition | PKC activators, non-selective |

| Cellular Use | Reversible inhibition; cell-permeable | Often cytotoxic due to off-target effects | Promote tumorigenesis in long-term use |

Key Advantages of NPC 15437 :

- Regulatory Domain Targeting : Unlike ATP-competitive inhibitors, NPC 15437 avoids interference with catalytic functions, reducing off-target effects .

- Research Applications : Used in neurophysiological studies (e.g., synaptic plasticity, pain modulation) due to CNS penetrance .

Comparative Efficacy in Disease Models

- Cancer: NPC 15437 reverses P-glycoprotein-mediated drug resistance in vitro (e.g., enhances cytotoxicity of daunorubicin in resistant cells) .

- Neuroscience : Induces memory retention deficits in mice at 10–30 mg/kg, implicating PKC in memory consolidation . Comparable studies with other PKC inhibitors (e.g., chelerythrine) show similar effects but with lower specificity .

Table 1: Biochemical and Functional Profiles of NPC 15437

Biological Activity

2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide, commonly referred to as NPC 15437, is a synthetic compound recognized primarily for its role as a protein kinase C (PKC) inhibitor . This article delves into its biological activity, including mechanisms of action, effects on various cell types, and potential therapeutic applications.

NPC 15437 functions primarily as a selective inhibitor of protein kinase C, a family of enzymes that play critical roles in several cellular processes, including proliferation, differentiation, and apoptosis. The compound has been shown to interact with the regulatory domain of PKC, inhibiting its activity without significantly affecting other kinases such as protein kinase A (PKA) or myosin light chain kinase .

Key Findings on PKC Inhibition

- Inhibition Potency : The compound exhibits an IC50 value of approximately 19 µM for PKC activity and 23 µM for binding phorbol esters to PKC .

- Selectivity : NPC 15437 demonstrates marked selectivity towards PKC compared to other kinases, making it a promising candidate for targeted therapeutic interventions .

Effects on Drug Accumulation

Research has indicated that NPC 15437 enhances the accumulation of chemotherapeutic agents in cancer cells. For instance:

- In studies involving P-glycoprotein (Pgp)-expressing CH(R)C5 hamster ovary and MCF-7/Adria human breast cancer cells, treatment with NPC 15437 resulted in a 6- to 10-fold increase in the nuclear accumulation of daunorubicin when administered at a concentration of 75 µM .

- Colony-forming assays revealed that NPC 15437 decreased the lethal dose (LD90) for etoposide by fourfold and reduced the LD50 for vincristine by 2.5-fold .

Mechanistic Insights

The enhancement in drug accumulation was partially reversible by phorbol-12-myristate 13-acetate (PMA), a known PKC activator, suggesting that NPC 15437 exerts its effects through modulation of PKC activity. Additionally, photoaffinity labeling experiments demonstrated that NPC 15437 inhibits the binding of [3H]-azidopine to Pgp in isolated membrane vesicles .

Case Study: Overcoming Chemoresistance

In a notable study, NPC 15437 was evaluated for its ability to overcome chemoresistance in cancer therapy. The findings indicated that combining NPC 15437 with standard chemotherapeutic agents could enhance their efficacy against resistant cancer cell lines. This suggests potential applications in clinical settings where resistance to chemotherapy poses significant challenges.

Data Table: Summary of Biological Activity

| Parameter | Value/Effect |

|---|---|

| IC50 for PKC inhibition | ~19 µM |

| Increase in daunorubicin uptake | 6-10 fold increase |

| Reduction in LD90 for etoposide | 4 fold decrease |

| Reduction in LD50 for vincristine | 2.5 fold decrease |

| Selectivity towards PKC | High |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide with high purity?

- Methodology : Multi-step organic synthesis requires precise control of reaction parameters (temperature, pH, solvent selection) to minimize side reactions. For example, amide bond formation may necessitate coupling agents like HATU or DCC, while protecting groups (e.g., Fmoc for amines) can prevent undesired interactions . Post-synthesis purification via column chromatography or HPLC (using reference standards like those in ) is critical. Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) validates structural integrity .

Q. How can researchers establish a theoretical framework for studying this compound’s bioactivity?

- Methodology : Link hypotheses to established biological or chemical theories. For instance, if investigating anticancer potential, use receptor-ligand interaction models (e.g., kinase inhibition) or apoptosis pathways. Computational tools like molecular docking (AutoDock Vina) can predict binding affinities to target proteins, guiding experimental validation via enzyme assays or cell-based viability tests .

Q. What analytical techniques are essential for characterizing impurities or degradation products?

- Methodology : Employ hyphenated techniques like LC-MS/MS to detect trace impurities. Compare retention times and fragmentation patterns against certified reference materials (e.g., USP/EP standards in ). Accelerated stability studies (ICH guidelines) under varied pH, temperature, and light exposure identify degradation pathways .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodology : Conduct systematic solubility studies in biorelevant media (FaSSIF/FeSSIF) using shake-flask or HPLC-UV methods. For bioavailability discrepancies, employ in vitro models like Caco-2 cell monolayers to assess permeability, followed by in vivo pharmacokinetic studies in rodent models. Statistical tools (ANOVA, Tukey’s test) can identify outliers or experimental variables .

Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicity?

- Methodology : Use OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (e.g., log determination). Ecotoxicity assays (Daphnia magna acute toxicity, algal growth inhibition) require controlled exposure conditions and LC/EC calculations. Integrate computational QSAR models to predict environmental persistence .

Q. How can researchers address low yield in the final synthetic step?

- Methodology : Perform kinetic and thermodynamic analyses (DSC, reaction calorimetry) to identify rate-limiting steps. Optimize catalyst loading (e.g., Pd/C for hydrogenation) or switch to alternative solvents (e.g., DMF to THF). DoE (Design of Experiments) approaches, such as factorial design, can systematically evaluate variable interactions (temperature, stoichiometry) .

Q. What strategies reconcile discrepancies between computational predictions and experimental binding affinities?

- Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally. Cross-validate with mutagenesis studies to confirm key residue interactions .

Q. Methodological Notes

- Theoretical Frameworks : Always anchor research questions to established models (e.g., QSAR for bioactivity, DFT for reaction mechanisms) to ensure academic rigor .

- Data Validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm compound identity, especially for structurally complex molecules .

- Conflict Resolution : Apply Bayesian statistics or meta-analysis to reconcile contradictory data, ensuring transparency in assumptions and error margins .

Properties

IUPAC Name |

2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQRGYNEDCHJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929436 | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136449-85-9 | |

| Record name | Npc 15437 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136449859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.